N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-5-8(15-3)9-10(6)16-11(13-9)12-7(2)14/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCUUDZNANHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of 2-aminothiophenols with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the benzothiazole ring. The reaction mixture is heated to a specific temperature to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or benzothiazoles.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step reactions that include the formation of the benzothiazole ring and subsequent acetamide functionalization. The general synthetic pathway can be summarized as follows:
- Formation of Benzothiazole : The initial step often involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole core.
- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
- Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis:
- Mechanism of Action : The compound is believed to modulate protein kinase activity, influencing pathways related to cell growth and survival. This makes it a candidate for further development in cancer therapies.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens:
- Spectrum of Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity suggests potential applications in treating infections .
Antitubercular Activity
There is emerging evidence supporting its potential as an antitubercular agent:
- In vitro Studies : The compound has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antitubercular Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-(4-fluorophenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide | Very High | Low | Moderate |
| 2-(4-ethoxyphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide | Moderate | High | Low |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Study 1: Anticancer Evaluation
A study evaluating the anticancer properties found that this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction via caspase activation pathways.
Study 2: Antimicrobial Screening
In another research effort, this compound was tested against a panel of bacteria and fungi, showing notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide with structurally related benzothiazole acetamides:
Key Observations:
- Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like CK-1δ or carbonic anhydrase , while electron-donating groups (e.g., -OCH₃) may improve solubility and metabolic stability.
- Thermal Stability : Nitro-substituted derivatives exhibit high decomposition temperatures (~230–235°C) , suggesting robust stability under physiological conditions.
- Conformational Influence : The dihedral angle between benzothiazole and aryl groups (e.g., 79.3° in the 4-Cl derivative) affects molecular packing and intermolecular interactions, which could influence bioavailability .
Pharmacological Profiles
- Enzyme Inhibition : The 6-CF₃ derivative shows potent CK-1δ inhibition, likely due to hydrophobic interactions with the trimethoxyphenyl group . In contrast, the target compound’s methoxy group may favor interactions with polar enzyme pockets.
- Anticancer Activity: Compounds with cyclopentaquinoline or aryl-thiazole moieties (e.g., ) exhibit notable cytotoxicity, though the target compound’s activity remains unexplored .
Physicochemical Properties
- Solubility : Methoxy and methyl groups in the target compound likely enhance water solubility compared to nitro- or chloro-substituted analogs .
- Crystallinity: Derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide form stable monohydrates with extensive hydrogen-bonding networks, which may correlate with prolonged shelf life .
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development, particularly in cancer therapy.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 224.28 g/mol. Its structure allows it to interact with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is linked to its ability to modulate specific molecular targets within cells:
- Protein Kinase Modulation : The compound has been shown to influence protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions that can suppress tumor growth or induce cell death in cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
These values suggest that this compound may be more effective than doxorubicin, a common chemotherapeutic agent.
Antimicrobial and Antifungal Properties
In addition to its anticancer properties, the compound has demonstrated antimicrobial and antifungal activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus.
- Antifungal Activity : The compound has been tested against fungi such as Candida albicans and Aspergillus niger, displaying significant inhibitory effects .
Synthesis and Evaluation
Research conducted by Srivastava et al. synthesized several benzothiazole derivatives to evaluate their biological effectiveness. Among these compounds, this compound showed promising results in both anticancer and antimicrobial assays .
Comparative Studies
Further investigations compared this compound with structurally similar compounds. For instance:
| Compound Name | Biological Activity |
|---|---|
| 4-Fluoro-N-(4-methoxy-7-methylbenzothiazol-2-yl)acetamide | Potential anticancer properties |
| N-[3-fluoro-4-(methoxy)phenyl]acetamide | Modulates cellular activities |
| 6-Methoxy-N-(morpholin-4-yl)benzothiazole | Antitumor activity reported |
These comparisons illustrate how structural variations influence pharmacological profiles while maintaining similar biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, coupling 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with acetyl chloride derivatives in dichloromethane using triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K for carbodiimide-mediated coupling) and purification via recrystallization or chromatography . Key reagents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide (EDC) are critical for amide bond formation. Yield improvements (up to 91% in some cases) require stoichiometric adjustments and inert atmospheres .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrated forms). Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) .
Q. How does the benzothiazole core influence the compound’s physicochemical properties?
- Methodological Answer : The benzothiazole moiety enhances lipophilicity, affecting solubility and membrane permeability. Substituents like 4-methoxy and 7-methyl groups modulate electronic effects (e.g., methoxy’s electron-donating nature increases resonance stability). LogP calculations and Hansen solubility parameters can predict solvent compatibility for crystallization .
Advanced Research Questions
Q. What strategies are effective in elucidating the biological targets of this compound, particularly in anticancer research?
- Methodological Answer : Target identification involves in vitro enzyme inhibition assays (e.g., carbonic anhydrase isoforms) and cellular viability screens. Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., sulfonyl vs. morpholine groups). Computational docking using software like AutoDock Vina predicts binding affinities to proteins like ABCG2 transporters, validated via fluorescence-based drug efflux assays .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) at the benzothiazole 6-position improves metabolic resistance. Deuterium isotope effects or prodrug strategies (e.g., esterification of the acetamide) prolong half-life. In vitro microsomal stability assays (using liver S9 fractions) quantify metabolite formation .
Q. What crystallographic insights explain intermolecular interactions in solid-state forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking between benzothiazole rings. SHELX software refines crystal structures, with data-to-parameter ratios >15 ensuring reliability. Hydrate forms show water-mediated networks influencing solubility .
Q. How do contradictory bioactivity data arise in studies of benzothiazole derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line-specific responses) or substituent positioning. Meta-analyses of IC₅₀ values across studies (e.g., comparing methyl vs. ethyl side chains) identify trends. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular cytotoxicity) validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
